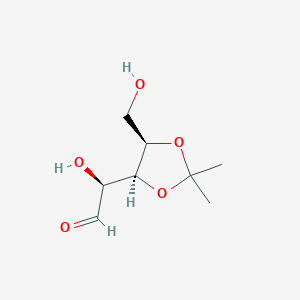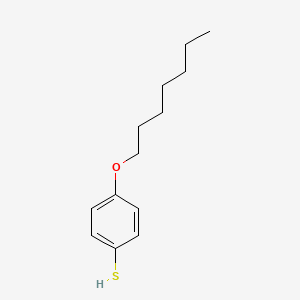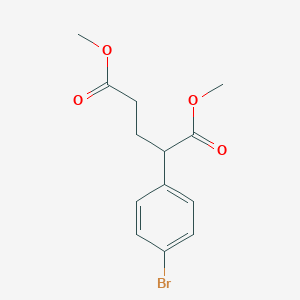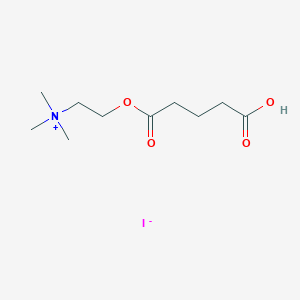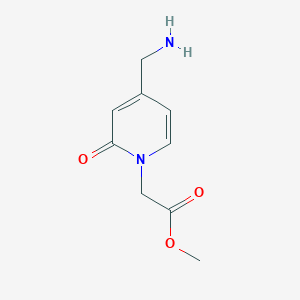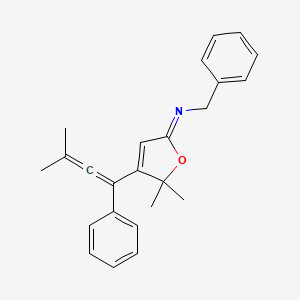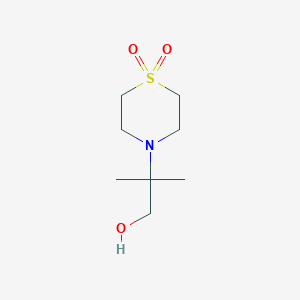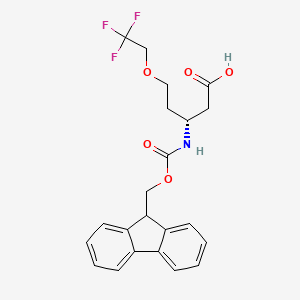
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,2,2-trifluoroethoxy)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,2,2-trifluoroethoxy)pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,2,2-trifluoroethoxy)pentanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group.
Formation of the Pentanoic Acid Backbone:
Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced under specific reaction conditions, often involving the use of trifluoroethanol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions required to build the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the trifluoroethoxy position.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,2,2-trifluoroethoxy)pentanoic acid is used as an intermediate in the synthesis of complex organic molecules, particularly peptides.
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms due to its ability to form stable peptide bonds.
Medicine
Industry
Industrially, the compound can be used in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,2,2-trifluoroethoxy)pentanoic acid involves its ability to form stable peptide bonds. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in further reactions, allowing for the formation of complex peptide structures.
Comparación Con Compuestos Similares
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxy-pentanoic acid: Similar structure but with a hydroxy group instead of a trifluoroethoxy group.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-pentanoic acid: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,2,2-trifluoroethoxy)pentanoic acid imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C22H22F3NO5 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2,2,2-trifluoroethoxy)pentanoic acid |
InChI |
InChI=1S/C22H22F3NO5/c23-22(24,25)13-30-10-9-14(11-20(27)28)26-21(29)31-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,26,29)(H,27,28)/t14-/m1/s1 |
Clave InChI |
HTFWCLAADOQFEN-CQSZACIVSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCOCC(F)(F)F)CC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCOCC(F)(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


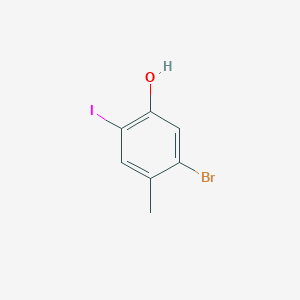
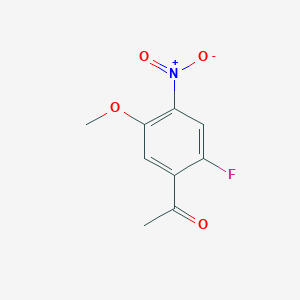
![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)
